3-[(4-chlorophenyl)sulfonyl]-N-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Description
3-[(4-chlorophenyl)sulfonyl]-N-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C21H14ClN5O2S and its molecular weight is 435.89. The purity is usually 95%.
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Scientific Research Applications
Synthetic Chemistry Applications
Triazoloquinazolinones and their derivatives are of significant interest due to their potential biological activities. They serve as core structures for synthesizing various bioactive molecules. For instance, novel synthesis methods have been developed for triazolo[4,3-a]quinazolin-5-ones, showcasing innovative routes to create potentially therapeutic agents with antihistaminic properties (Alagarsamy, Shankar, & Murugesan, 2008). Similarly, derivatives of [1,2,4]triazoloquinazolinones have been synthesized for their antimicrobial activities, highlighting the versatility of these compounds in generating new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Medicinal Chemistry and Pharmacology
In medicinal chemistry, triazoloquinazolinone derivatives have been explored for their antihistaminic, antimicrobial, anticancer, and adenosine receptor antagonistic activities. For example, certain triazoloquinazolinones have demonstrated promising H1-antihistaminic activity, offering a basis for developing new antihistaminic drugs with minimal sedative effects (Gobinath, Subramanian, & Alagarsamy, 2015). Additionally, these compounds have shown significant antimicrobial properties, suggesting their utility in treating bacterial and fungal infections (Patel, Patel, & Patel, 2010).
Anticancer Research
Triazoloquinazolinones are also being investigated for their anticancer activity. Derivatives have been tested across various cancer cell lines, revealing potential pathways for developing novel anticancer therapies (Pokhodylo, Shyyka, Finiuk, & Stoika, 2020). Their ability to inhibit tumor cell growth with lower toxicity profiles compared to conventional drugs highlights their potential in cancer treatment.
Adenosine Receptor Antagonism
Research on triazoloquinazoline derivatives extends to their role as adenosine receptor antagonists. These compounds have demonstrated high potency at human A2B and A3 receptor subtypes, indicating their potential in developing treatments for conditions mediated by these receptors, such as inflammatory and cardiovascular diseases (Kim, de Zwart, Chang, Moro, von Frijtag Drabbe Künzel, Melman, IJzerman, & Jacobson, 1998).
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-phenyltriazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN5O2S/c22-14-10-12-16(13-11-14)30(28,29)21-20-24-19(23-15-6-2-1-3-7-15)17-8-4-5-9-18(17)27(20)26-25-21/h1-13H,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPYHIXBTDXPHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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